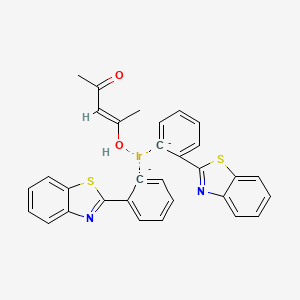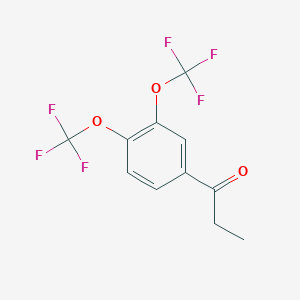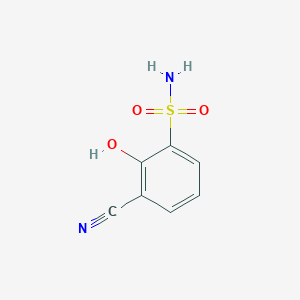
1,2-Diiodo-3-fluoro-6-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diiodo-3-fluoro-6-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C7H2F4I2S and a molecular weight of 447.96 g/mol . This compound is characterized by the presence of iodine, fluorine, and trifluoromethylthio groups attached to a benzene ring, making it a unique and interesting molecule for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-3-fluoro-6-(trifluoromethylthio)benzene typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride.
Trifluoromethylthio Group Introduction: The trifluoromethylthio group can be introduced using a reagent like trifluoromethylthiolating agents under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diiodo-3-fluoro-6-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The presence of iodine atoms makes it suitable for coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under appropriate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could lead to the formation of a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
1,2-Diiodo-3-fluoro-6-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled compounds for imaging studies.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-Diiodo-3-fluoro-6-(trifluoromethylthio)benzene depends on its specific application
Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It can modulate receptor activity by binding to specific receptor sites.
Chemical Modification: The compound can undergo chemical reactions that modify its structure and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diiodo-3-fluorobenzene: Lacks the trifluoromethylthio group, making it less versatile in certain applications.
1,2-Diiodo-4-(trifluoromethylthio)benzene: Similar structure but with different substitution pattern, leading to different reactivity and applications.
1,2-Diiodo-3,4,5,6-tetrafluorobenzene: Contains more fluorine atoms, which can affect its chemical properties and reactivity.
Uniqueness
1,2-Diiodo-3-fluoro-6-(trifluoromethylthio)benzene is unique due to the presence of both iodine and trifluoromethylthio groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H2F4I2S |
|---|---|
Molekulargewicht |
447.96 g/mol |
IUPAC-Name |
1-fluoro-2,3-diiodo-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F4I2S/c8-3-1-2-4(6(13)5(3)12)14-7(9,10)11/h1-2H |
InChI-Schlüssel |
ZYSOVIBQRBRNCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)I)I)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















